Allyl methyl sulfide - 10152-76-8

Allyl methyl sulfide

Catalog Number: EVT-292099
CAS Number: 10152-76-8
Molecular Formula: C4H8S
Molecular Weight: 88.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Allyl methyl sulfide (AMS) is an organosulfur compound found naturally in plants of the Allium genus, particularly garlic. It is characterized by its pungent, garlic-like odor. [, ] Scientific research has focused on AMS due to its potential biological activities, including antioxidant and chemopreventive properties. [, , , , , , ] AMS has been identified as a key volatile component in garlic and is considered one of the main metabolites of allicin, the principal bioactive compound in freshly crushed garlic. []

Molecular Structure Analysis

AMS is known to participate in various chemical reactions, particularly those related to its potential antioxidant properties. It can react with reactive oxygen species (ROS), including hydrogen peroxide (H2O2), superoxide radicals (O2• -), and singlet oxygen (O2(1Δg)). [, ] The reaction with hydrogen peroxide involves sulfoxidation, where AMS is oxidized to form allyl methyl sulfoxide (AMSO). [, ] AMS can also react with ozone, undergoing ozonolysis, a reaction that can be influenced by the presence of nascent OH radicals. [] Additionally, AMS can undergo a [, ]-sigmatropic rearrangement under certain conditions, leading to the formation of different thiolate isomers. []

Mechanism of Action

The mechanisms underlying the biological effects of AMS are still being investigated. Its antioxidant properties are likely attributed to its ability to scavenge ROS, thereby mitigating oxidative stress. [, , , ] Studies suggest that AMS may also exert chemopreventive effects through its influence on cytochrome P450 enzymes, potentially inhibiting carcinogen activation. []

Physical and Chemical Properties Analysis

AMS is a volatile compound, which is reflected in its pungent odor. [, , ] It is characterized by its relatively low boiling point and lipophilic nature, enabling its distribution in various biological systems. [, ] Specific data regarding its physical and chemical properties are not extensively detailed in the provided literature.

Applications

Food Science and Technology

  • Flavoring agent: AMS is responsible for the characteristic garlic-like aroma in various foods. [, , ] It can be used as a flavoring agent in culinary preparations, contributing to the overall sensory profile of dishes.
  • Food preservation: AMS exhibits antimicrobial properties and can inhibit the growth of bacteria. [] This characteristic suggests potential applications in food preservation, extending the shelf life of products and ensuring food safety.
  • Food deodorization: Due to its reactivity with sulfur compounds, AMS plays a role in deodorizing garlic breath. Studies have explored the use of AMS in combination with foods rich in polyphenol oxidase and phenolic compounds to effectively neutralize garlic odor. [, , ]

Biological and Medical Research

  • Antioxidant activity: AMS demonstrates the capacity to scavenge ROS, suggesting a potential role in mitigating oxidative stress-related conditions. [, , , , ]
  • Chemoprevention: AMS exhibits chemopreventive potential, possibly due to its ability to modulate cytochrome P450 enzyme activity, potentially inhibiting carcinogen activation. [, , , ]
  • Metabolic studies: AMS serves as a valuable marker in metabolic studies, particularly for investigating the bioavailability of allicin and garlic-derived compounds. [, ] Measurements of breath AMS are utilized to assess the conversion of allicin and its related compounds in the body.
  • Disease diagnostics: Research indicates the potential of AMS as a biomarker in breathomics for diagnosing diseases like malaria. [] Elevated levels of AMS and related thioether compounds have been detected in the breath of malaria patients, indicating a potential diagnostic application.

Material Science

  • Chemiresistor fabrication: AMS has been explored as a modifying agent in the development of chemiresponsive sensors. [] Its reactivity with hydrogen peroxide allows for the creation of polymer-based sensors capable of detecting this specific analyte.

Diallyl Sulfide (DAS)

Compound Description: Diallyl sulfide is an organosulfur compound found in garlic. It is known for its potent chemopreventive effects, likely attributed to its ability to inhibit carcinogen activation via cytochrome P-450-mediated oxidative metabolism. [] Diallyl sulfide also exhibits antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. [, ] Additionally, it has been shown to modulate cytokine secretion and suppress nitric oxide production in stimulated macrophages. []

Diallyl Disulfide (DADS)

Compound Description: Diallyl disulfide is another prominent organosulfur compound found in garlic, known for its pungent odor. It exhibits a wide range of biological activities, including anticancer, antioxidant, and antimicrobial effects. [, , ] Diallyl disulfide has been shown to inhibit heterocyclic aromatic amine formation in cooked beef patties. [] Moreover, it modulates cytokine secretion and influences nitric oxide production in activated macrophages. []

Allyl Mercaptan (AM)

Compound Description: Allyl mercaptan, also known as 2-propene-1-thiol, is a sulfur-containing compound responsible for the pungent odor of garlic. [] It is one of the major volatile compounds found in garlic breath. [] Studies suggest that allyl mercaptan contributes to the antioxidative stress properties of garlic. []

Dimethyl Disulfide (DMDS)

Compound Description: Dimethyl disulfide is a volatile sulfur compound that can be found in various foods, including garlic. [] It contributes to the characteristic odor of these foods.

Relevance: Dimethyl disulfide is a simpler sulfide compound compared to allyl methyl sulfide. Both molecules contain a disulfide bond (S-S), but dimethyl disulfide has two methyl groups attached to the sulfur atoms, while allyl methyl sulfide has one allyl group and one methyl group. [, , ] This structural difference results in distinct aroma profiles and potential biological activities.

Allyl Methyl Disulfide (AMDS)

Compound Description: Allyl methyl disulfide is another volatile sulfur compound found in garlic. It contributes to the characteristic odor of garlic and is released upon crushing garlic cloves. [, , , ] Allyl methyl disulfide is known to be metabolized in the body. []

Methyl Propyl Sulfide (MPS)

Compound Description: Methyl propyl sulfide is a volatile sulfur compound identified in human urine. [] Its presence in urine suggests its potential role as a metabolic byproduct.

1-Propanethiol

Compound Description: 1-Propanethiol is a volatile sulfur compound identified as a major component in the aroma profile of fresh onions, scallions, shallots, and chives. []

Dimethyl Trisulfide (DMTS)

Compound Description: Dimethyl trisulfide is a sulfur compound found in garlic essential oil. It is one of the many organosulfur compounds that contribute to the overall aroma and potential health benefits of garlic. []

Relevance: Dimethyl trisulfide, like allyl methyl sulfide, belongs to the class of organosulfur compounds. It contains a trisulfide linkage (S-S-S) with two methyl groups attached, while allyl methyl sulfide has a single sulfur atom bonded to an allyl and a methyl group. [, ] This difference in structure affects their volatility and potential biological activities.

Allyl Methyl Trisulfide (AMTS)

Compound Description: Allyl methyl trisulfide is an organosulfur compound found in garlic essential oil, known to contribute to the aroma and potential health benefits associated with garlic consumption. []

Dipropyl Sulfide (DPS)

Compound Description: Dipropyl sulfide is a sulfur-containing compound structurally similar to diallyl sulfide, with propyl groups replacing the allyl groups. It has shown potential in enhancing the formation of glutathione S-transferase placental form-positive foci in rat livers. []

Relevance: Dipropyl sulfide, like allyl methyl sulfide, belongs to the class of organosulfur compounds. While both share a sulfur atom as a central point, dipropyl sulfide has two propyl groups attached to the sulfur, while allyl methyl sulfide has an allyl and a methyl group. [] This structural variation may contribute to the observed differences in their biological activities.

Properties

CAS Number

10152-76-8

Product Name

Allyl methyl sulfide

IUPAC Name

3-methylsulfanylprop-1-ene

Molecular Formula

C4H8S

Molecular Weight

88.17 g/mol

InChI

InChI=1S/C4H8S/c1-3-4-5-2/h3H,1,4H2,2H3

InChI Key

NVLPQIPTCCLBEU-UHFFFAOYSA-N

SMILES

CSCC=C

Synonyms

1-(Methylthio)-2-propene; 2-Propenyl Methyl Sulfide; 3-(Methylthio)-1-propene; 3-(Methylthio)propene; Allyl Methyl Thioether; Methyl 2-Propenyl Sulfide; Methyl Allyl Sulfide_x000B_

Canonical SMILES

CSCC=C

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